molecular formula C5H11NO2 B13541724 3-Amino-3-(hydroxymethyl)cyclobutan-1-ol

3-Amino-3-(hydroxymethyl)cyclobutan-1-ol

Cat. No.: B13541724
M. Wt: 117.15 g/mol
InChI Key: RVYUBOSUUCWAFW-UHFFFAOYSA-N
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Description

(1s,3s)-3-amino-3-(hydroxymethyl)cyclobutan-1-ol is a cyclobutanol derivative with a unique molecular structure. This compound is characterized by the presence of an amino group and a hydroxymethyl group attached to a cyclobutane ring. Its distinct stereochemistry, with both substituents in the (1s,3s) configuration, contributes to its specific chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1s,3s)-3-amino-3-(hydroxymethyl)cyclobutan-1-ol typically involves the following steps:

    Cyclobutane Ring Formation: The initial step involves the formation of the cyclobutane ring, which can be achieved through various cyclization reactions.

    Introduction of Functional Groups: The amino and hydroxymethyl groups are introduced through subsequent reactions. For example, hydroxylation of a cyclobutane derivative followed by amination can yield the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes to ensure high yield and purity. These methods often include:

    Catalytic Reactions: Utilizing catalysts to enhance reaction efficiency.

    Purification Techniques: Employing techniques such as crystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(1s,3s)-3-amino-3-(hydroxymethyl)cyclobutan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The amino group can be reduced to form primary amines.

    Substitution: Both the amino and hydroxymethyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

    Substitution Reagents: Such as alkyl halides or acyl chlorides for substitution reactions.

Major Products Formed

The major products formed from these reactions include:

    Aldehydes and Carboxylic Acids: From oxidation reactions.

    Primary Amines: From reduction reactions.

    Substituted Cyclobutanol Derivatives: From substitution reactions.

Scientific Research Applications

(1s,3s)-3-amino-3-(hydroxymethyl)cyclobutan-1-ol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1s,3s)-3-amino-3-(hydroxymethyl)cyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s amino and hydroxymethyl groups allow it to form hydrogen bonds and other interactions with enzymes, receptors, and other biomolecules. These interactions can modulate biological processes and pathways, leading to various effects.

Comparison with Similar Compounds

Similar Compounds

    (1s,3s)-3-(methylamino)cyclobutan-1-ol: A similar compound with a methylamino group instead of an amino group.

    (1s,3s)-3-(hydroxymethyl)cyclobutan-1-ol: A compound with only a hydroxymethyl group and no amino group.

Uniqueness

(1s,3s)-3-amino-3-(hydroxymethyl)cyclobutan-1-ol is unique due to its specific stereochemistry and the presence of both amino and hydroxymethyl groups. This combination of functional groups and stereochemistry imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C5H11NO2

Molecular Weight

117.15 g/mol

IUPAC Name

3-amino-3-(hydroxymethyl)cyclobutan-1-ol

InChI

InChI=1S/C5H11NO2/c6-5(3-7)1-4(8)2-5/h4,7-8H,1-3,6H2

InChI Key

RVYUBOSUUCWAFW-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1(CO)N)O

Origin of Product

United States

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